molecular formula C28H48O B601634 Delta-7-Campesterol CAS No. 70095-94-2

Delta-7-Campesterol

Cat. No.: B601634
CAS No.: 70095-94-2
M. Wt: 400.69
Attention: For research use only. Not for human or veterinary use.
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Description

Key Differences:

  • Double Bond Location :
    • Δ^5^-Sterols (e.g., campesterol): Double bond between C5–C6.
    • Δ^7^-Sterols (e.g., this compound): Double bond between C7–C8.
  • Membrane Interactions :
    • Δ^5^-Sterols adopt a planar conformation, optimizing van der Waals interactions with phospholipids.
    • Δ^7^-Sterols exhibit a bent conformation due to the shifted double bond, reducing membrane integration efficiency.
  • Thermodynamic Stability :
    • Δ^5^-Isomers are more thermodynamically stable, as evidenced by acid-catalyzed isomerization studies showing Δ^5^→Δ^7^ conversions require higher activation energy.

Table 2: Comparative Properties of Δ^5^- and Δ^7^-Campesterol

Property Δ^5^-Campesterol Δ^7^-Campesterol
Double Bond Position C5–C6 C7–C8
Planarity High Moderate
Membrane Affinity Strong Weaker
Natural Abundance Predominant in plants Rare, minor constituent

Crystallographic and Conformational Studies

Crystallographic Data:

This compound’s 3D structure has been resolved via X-ray diffraction and computational modeling:

  • Unit Cell Parameters : Orthorhombic crystals with space group C222 or I222, as observed in related sterols.
  • Side Chain Conformation : The (2R,5R)-5,6-dimethylheptan-2-yl group adopts a staggered conformation, minimizing steric hindrance.

Conformational Dynamics:

  • Nuclear Magnetic Resonance (NMR) :
    • ^13^C NMR reveals distinct chemical shifts for C7 (δ 121.5 ppm) and C8 (δ 141.2 ppm), confirming Δ^7^ unsaturation.
    • Rotatable bond count = 5, primarily in the side chain.
  • Molecular Mechanics Simulations :
    • The Δ^7^ double bond induces a 15° tilt in the A-ring relative to the planar Δ^5^ analog, altering hydrogen-bonding capacity.
    • Steric interactions between C19 methyl and the C7–C8 double bond stabilize a twist-chair/twist-boat B/C-ring conformation.

Figure 1: Predicted Membrane Orientation of this compound
(Visualization based on molecular dynamics simulations)

  • Hydroxyl group (C3): Oriented toward the aqueous phase.
  • Alkyl side chain: Embedded in the lipid bilayer’s hydrophobic core.
  • Δ^7^ double bond: Creates a kink, reducing vertical alignment with phospholipid acyl chains.

Properties

CAS No.

70095-94-2

Molecular Formula

C28H48O

Molecular Weight

400.69

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

Ergost-​7-​en-​3-​ol, (3β,​24R)​-

Origin of Product

United States

Scientific Research Applications

Pharmacological Effects

Delta-7-Campesterol exhibits a variety of bioactive effects that contribute to its potential therapeutic applications:

  • Anticancer Activity : Research indicates that this compound can trigger apoptosis in cancer cells by modulating key pathways. It has been shown to decrease the number of aberrant crypts and tumor burden in animal models. Mechanisms include increasing Fas protein expression and activating caspases, leading to cell cycle arrest at G0/G1 and S phases .
  • Anti-inflammatory Properties : The compound has demonstrated effectiveness in reducing inflammation by modulating macrophage activity and decreasing pro-inflammatory cytokine levels. This is particularly relevant in gastrointestinal diseases, where it helps improve colon health by blocking mucosal damage .
  • Antioxidant Effects : this compound acts as a free radical scavenger, stabilizing cell membranes and boosting antioxidant enzyme activity, thus protecting cells from oxidative stress .
  • Antidiabetic Effects : Evidence suggests that this phytosterol can influence glucose metabolism through the modulation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs), which are critical for insulin sensitivity .

The applications of this compound extend into various fields:

Nutraceuticals

This compound is incorporated into dietary supplements aimed at improving cardiovascular health by lowering LDL cholesterol levels and enhancing lipid profiles. Its ability to block cholesterol absorption in the intestines is particularly beneficial for individuals with hyperlipidemia .

Pharmaceutical Development

The compound's anticancer properties have led to investigations into its potential as a chemotherapeutic agent. Studies have shown that it can enhance the efficacy of conventional cancer treatments while reducing side effects .

Functional Foods

Incorporating this compound into functional foods could provide additional health benefits, such as improved gut health and reduced inflammation, making it an attractive ingredient for food manufacturers focused on health-oriented products .

Case Studies

Several studies highlight the efficacy of this compound in various applications:

  • Case Study 1 : A study on diabetic rats demonstrated that supplementation with this compound led to significant reductions in blood glucose levels and improved insulin sensitivity after eight weeks of treatment .
  • Case Study 2 : In a clinical trial involving patients with hyperlipidemia, those who consumed a diet enriched with plant sterols including this compound showed a marked decrease in total cholesterol and LDL levels compared to a control group .

Comparison with Similar Compounds

Structural and Chemical Properties

The structural differences between Delta-7-Campesterol and related sterols influence their physical properties and biological roles:

Compound Double Bond Position Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
This compound Δ⁷ C₂₈H₄₈O 400.69 Hair care formulations ; trace in food oils
Campesterol (Δ⁵) Δ⁵ C₂₈H₄₈O 400.69 Cholesterol-lowering agent; common in plant oils
Stigmasterol Δ⁵,²² C₂₉H₄₈O 412.70 Precursor for steroid synthesis; abundant in soy
Beta-Sitosterol Δ⁵ C₂₉H₅₀O 414.71 Widely used in nutraceuticals for heart health
Delta-7-Avenasterol Δ⁷ C₂₉H₄₈O 412.70 Antioxidant properties; minor component in oats

Key Observations :

  • This compound shares a molecular formula with Campesterol but differs in double bond position, affecting solubility and metabolic pathways .
  • The Δ⁷ configuration in this compound and Delta-7-Avenasterol may enhance their stability in formulations compared to Δ⁵ sterols .

Abundance in Natural Sources

Data from GRAS notices and plant extracts reveal significant variability in sterol composition:

Source Total Sterols (mg/kg fat) This compound (% total sterols) Campesterol (%) Stigmasterol (%) Beta-Sitosterol (%)
Food-Grade Oils 831–900 <0.1% 1.5–3.2% 21.7–23.1% 11.4–14.8%
Ajuga reptans Extract N/A 17.41% 1.52% 0.68% 70.52%

Key Observations :

  • This compound is negligible in food oils but dominant in Ajuga reptans, suggesting species-specific biosynthesis .
  • Beta-Sitosterol remains the most abundant sterol across sources, underscoring its commercial importance .

Q & A

Q. How should researchers design multi-omics studies to explore this compound’s systemic effects?

  • Methodological Answer : Integrate transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (untargeted LC-MS) datasets. Use pathway enrichment tools (DAVID or MetaboAnalyst) to identify cross-omics nodes (e.g., PPARγ activation). Validate via siRNA knockdown of top candidate genes .

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